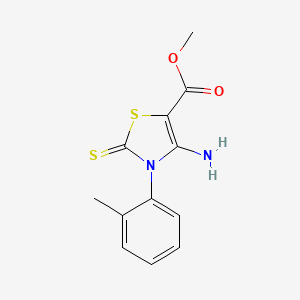

methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

CAS No.: 689771-91-3

Cat. No.: VC7215483

Molecular Formula: C12H12N2O2S2

Molecular Weight: 280.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 689771-91-3 |

|---|---|

| Molecular Formula | C12H12N2O2S2 |

| Molecular Weight | 280.36 |

| IUPAC Name | methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O2S2/c1-7-5-3-4-6-8(7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3 |

| Standard InChI Key | KOBCUNFJUBTZKB-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N |

Introduction

Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, an amino group, and a carboxylate ester. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its biological activities.

Synthesis Methods

The synthesis of methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methylphenyl isothiocyanate with methyl 4-amino-3-thiazolecarboxylate in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Synthesis Steps

-

Starting Materials: 2-Methylphenyl isothiocyanate and methyl 4-amino-3-thiazolecarboxylate.

-

Reaction Conditions: Triethylamine as a base, dichloromethane as the solvent, at room temperature.

-

Purification: Techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Biological Activities Table

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit cancer cell proliferation |

| Antimicrobial | Potential to inhibit microbial growth |

Research Findings and Future Directions

While detailed research findings on methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate are scarce, its structural similarity to other thiazole-based compounds suggests potential applications in medicinal chemistry. Future studies should focus on exploring its biological activities and optimizing its structure for therapeutic use.

Future Research Directions

-

In Vitro and In Vivo Studies: Conduct comprehensive studies to evaluate its anticancer and antimicrobial efficacy.

-

Structure Optimization: Modify the compound to enhance its biological activities and drug-like properties.

-

Toxicity and Safety Assessments: Evaluate its safety profile to ensure acceptable toxicity margins for potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume